molecular formula C10H8FN3O2 B6341772 5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide CAS No. 1005509-34-1

5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide

Cat. No. B6341772
CAS RN: 1005509-34-1
M. Wt: 221.19 g/mol
InChI Key: YBJIHKSYSNTYKQ-UHFFFAOYSA-N
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Description

“5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide” is a complex organic compound that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The compound also contains an amide group (-CONH2) and an amino group (-NH2), both of which can participate in hydrogen bonding .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The oxazole ring could be formed via cyclization of a suitable precursor. The fluorophenyl group might be introduced via a substitution reaction, and the amide and amino groups could be added via condensation or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the fluorophenyl group, and the amide and amino groups. These groups would likely be arranged in a specific spatial orientation due to the geometry of the oxazole ring and the electronic effects of the other groups .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amide and amino groups are both nucleophilic and could participate in substitution reactions. The oxazole ring might undergo electrophilic aromatic substitution or could be opened under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide and amino groups could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility and boiling/melting points .

Scientific Research Applications

  • Synthetic Chemistry and Methodology

    The compound is often a subject of synthetic chemistry studies focused on the development of new synthetic routes or the synthesis of novel compounds with potential biological or chemical properties. For instance, research on the synthesis and characterization of related compounds, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, offers insights into the structural identification and analytical characterization of research chemicals, highlighting the importance of accurate characterization in synthetic chemistry (McLaughlin et al., 2016).

  • Material Science Applications

    The compound and its derivatives are explored for their potential applications in material science, such as in the development of blue emissive materials for optoelectronic devices. A study demonstrated the microwave-assisted synthesis of blue emissive 2-amino-3-carboxamide-1,1′-biaryls and related compounds, showcasing their potential in luminescent materials applications (Novanna et al., 2020).

  • Pharmacological Research

    While ensuring to avoid details on drug use, dosage, and side effects as per the requirements, it's notable that derivatives of 5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide have been investigated for their potential biological activities. Research into related compounds has shown a variety of pharmacological activities, including antimicrobial and potential anticancer properties, underscoring the broad interest in these compounds for therapeutic applications. For example, the study on the synthesis, structural characterization, and biological evaluation of N‐(ferrocenylmethyl amino acid) fluorinated benzene‐carboxamide derivatives highlights the exploration of novel compounds for anticancer activities (Butler et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

5-amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-4-2-1-3-5(6)8-7(9(12)15)10(13)16-14-8/h1-4H,13H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIHKSYSNTYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(2-fluorophenyl)-1,2-oxazole-4-carboxamide

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